molecular formula C17H16ClNO4 B5716346 N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide

N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide

Cat. No. B5716346
M. Wt: 333.8 g/mol
InChI Key: PRQUHOSPYCFMBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide, also known as GW501516 or Endurobol, is a synthetic drug that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of selective androgen receptor modulators (SARMs) and has been extensively studied for its ability to enhance physical performance, improve endurance, and treat metabolic disorders.

Mechanism of Action

N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ), which regulates the expression of genes involved in energy metabolism, lipid metabolism, and inflammation. By activating PPARδ, N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide increases the utilization of fatty acids as an energy source, which leads to improved physical performance and endurance. In addition, N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide also has anti-inflammatory effects and can improve insulin sensitivity, which makes it a promising candidate for the treatment of metabolic disorders.
Biochemical and Physiological Effects:
N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide has been shown to have several biochemical and physiological effects. In animal studies, this compound has been shown to increase the expression of genes involved in fatty acid oxidation, mitochondrial biogenesis, and glucose uptake. In addition, N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide has been shown to reduce inflammation and oxidative stress, which can lead to improved insulin sensitivity and metabolic function. Physiologically, N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide has been shown to improve endurance and physical performance by increasing the utilization of fatty acids as an energy source.

Advantages and Limitations for Lab Experiments

N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide has several advantages for laboratory experiments. This compound has a well-established synthesis method, and its effects on energy metabolism and metabolic function have been extensively studied in animal models. In addition, N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide has a high affinity for PPARδ, which makes it a potent and selective activator of this receptor. However, there are also some limitations to using N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide in laboratory experiments. This compound has been shown to have some off-target effects, and its long-term safety and efficacy have not been fully established.

Future Directions

There are several future directions for the study of N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide. One area of research is the development of safer and more effective SARMs for the treatment of metabolic disorders. Another area of research is the investigation of the long-term safety and efficacy of N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide in humans. In addition, there is a need for further studies on the mechanism of action of N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide and its effects on energy metabolism, lipid metabolism, and inflammation. Finally, the potential applications of N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide in the field of sports medicine and physical performance enhancement should be further explored.

Synthesis Methods

The synthesis of N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide involves several steps, including the reaction of 2-methylpropan-2-ol with 4-chlorophenol to form 2-(4-chlorophenoxy)-2-methylpropan-1-ol. This intermediate is then reacted with 1,3-benzodioxole-5-carboxylic acid to form the final product, N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide. The synthesis of this compound has been well-established in the literature, and various modifications have been made to improve its yield and purity.

Scientific Research Applications

N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide has been extensively studied for its potential applications in various fields of research. In the field of sports medicine, this compound has been shown to enhance physical performance and improve endurance by increasing the utilization of fatty acids as an energy source. In addition, N-1,3-benzodioxol-5-yl-2-(4-chlorophenoxy)-2-methylpropanamide has been studied for its potential applications in treating metabolic disorders such as obesity, diabetes, and dyslipidemia. This compound has been shown to improve insulin sensitivity, reduce inflammation, and lower triglyceride levels.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenoxy)-2-methylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO4/c1-17(2,23-13-6-3-11(18)4-7-13)16(20)19-12-5-8-14-15(9-12)22-10-21-14/h3-9H,10H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQUHOSPYCFMBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC2=C(C=C1)OCO2)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-yl)-2-(4-chlorophenoxy)-2-methylpropanamide

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